Chemical structure and stereochemistry of (R,R)-Et-BPE
Chemical structure and stereochemistry of (R,R)-Et-BPE
Title: Technical Monograph: Structural Dynamics and Catalytic Utility of (R,R)-Et-BPE in Asymmetric Synthesis
Executive Summary
(R,R)-Et-BPE [1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane] represents a benchmark in the class of
Structural Anatomy & Stereochemical Principles
The efficacy of (R,R)-Et-BPE stems from its restricted conformational flexibility.[1][2] Unlike atropisomeric ligands (e.g., BINAP) which rely on axial chirality, BPE ligands rely on the fixed stereocenters of the phospholane rings.[1][2]
Molecular Architecture
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Backbone: A two-carbon ethylene bridge connects two five-membered phospholane rings.[1][2] This short bite angle creates a rigid chelate with metals (specifically Rh(I)), minimizing fluxional behavior during catalysis.[1][2]
-
Chirality: The ligand possesses four stereocenters (C2, C5 on each ring).[1][2] In (R,R)-Et-BPE, the ethyl groups at the 2 and 5 positions are trans to each other relative to the ring plane but exhibit
symmetry across the metal center.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Electronic Properties: The alkyl-substituted phospholane rings are strongly electron-donating (more basic than aryl-phosphines like BINAP), which facilitates the oxidative addition of
to the metal center—often the turnover-limiting step in hydrogenation.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The Quadrant Model
The stereochemical outcome of BPE-mediated catalysis is best explained by the quadrant diagram.[2] When coordinated to Rhodium:
-
The ethyl groups orient themselves to minimize steric clash with the backbone.[1][2]
-
This orientation effectively "blocks" two diagonal quadrants of the coordination sphere.[1][2]
-
The substrate (e.g., an enamide) is forced to approach in the remaining open quadrants to minimize steric repulsion between its own substituents and the ligand’s ethyl groups.[1][2]
| Parameter | Data |
| IUPAC Name | (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane |
| CAS Number | 136705-62-9 |
| Molecular Formula | |
| Molecular Weight | 314.43 g/mol |
| Appearance | Colorless to pale-yellow liquid |
| Air Sensitivity | High (Pyrophoric potential in neat form) |
| Typical Loading | 0.1 - 1.0 mol% |
Synthetic Pathway & Purification[1]
The synthesis of (R,R)-Et-BPE relies on the "Burk Protocol," utilizing cyclic sulfates as electrophiles.[1][2] This method ensures high enantiopurity by leveraging the stereospecificity of
The Burk Cyclic Sulfate Route
The core transformation involves the double nucleophilic attack of a primary phosphine (or bis-phosphine equivalent) on a chiral cyclic sulfate.[1][2]
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Precursor Selection: The synthesis begins with (3S,6S)-octane-3,6-diol.[1][2]
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Activation: The diol is converted to the cyclic sulfate using thionyl chloride followed by oxidation (RuCl3/NaIO4).[1][2]
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Phospholane Formation: 1,2-bis(phosphino)ethane (
) is treated with n-BuLi to generate the bis-lithide.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Cyclization: The lithiated phosphine attacks the cyclic sulfate.[1][2] The stereochemistry inverts at the carbon centers, yielding the (R,R)-configuration in the final phospholane rings.[1][2]
Handling & Storage Protocols
(R,R)-Et-BPE is acutely air-sensitive.[1][2] Oxidation to the phosphine oxide destroys catalytic activity.[1][2]
-
Storage: Must be stored under Argon or Nitrogen at < -20°C.[1][2]
-
Handling: All manipulations requires Schlenk line or Glovebox techniques.[1][2]
-
Purification: Distillation is possible (bp 104-106°C @ 0.05 mmHg) but risky due to thermal sensitivity.[1][2] Many labs prefer using the borane-protected adduct (
) which is air-stable solids, deprotecting it in situ with DABCO or morpholine prior to catalysis.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Mechanistic Action: Rhodium-Catalyzed Hydrogenation[1][2][4][5]
The catalytic cycle follows the "Unsaturated Route" (dihydride mechanism) typical for electron-rich phosphines.[1][2]
The Catalytic Cycle (DOT Visualization)
Figure 1: The catalytic cycle for Rh-Et-BPE mediated hydrogenation. Note that oxidative addition of dihydrogen is often the rate-determining step (RDS) for electron-rich ligands like BPE.[1][2]
Mechanism Explanation
-
Induction: The precatalyst
is hydrogenated to remove the cyclooctadiene (COD) ligand, generating the solvent-coordinated active species.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Binding: The prochiral alkene (e.g.,
-acetamidocinnamate) binds to the Rh center.[1] Thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -symmetric ethyl groups of BPE dictate that the substrate binds in a specific face to minimize steric repulsion. -
Oxidative Addition:
adds to the Rh(I) complex, forming a Rh(III) dihydride.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Migratory Insertion: A hydride transfers to the alkene
-carbon.[1] This is the irreversible, stereodetermining step.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reductive Elimination: The second hydride transfers, releasing the chiral product and regenerating the Rh(I) catalyst.[1][2]
Experimental Protocol: Asymmetric Hydrogenation of Enamides
Objective: Synthesis of N-acetyl-phenylalanine methyl ester (>96% ee).
Materials:
-
Catalyst: [Rh(COD)((R,R)-Et-BPE)]OTf (0.01 mmol, 1 mol%)[1][2]
-
Gas: Hydrogen (
), UHP grade.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Inert Atmosphere Prep: In a nitrogen-filled glovebox, weigh the substrate (143 mg) and the Rh-catalyst (6-7 mg) into a glass vial equipped with a magnetic stir bar.[1][2]
-
Solvation: Add 4.0 mL of degassed methanol. The solution should turn a clear orange/red.[1][2]
-
Reactor Loading: Place the vial inside a high-pressure steel autoclave (Parr bomb). Seal the autoclave and remove it from the glovebox.
-
Purge Cycles: Connect the autoclave to the
line. Purge 3 times: Pressurize to 5 bar, then vent to 1 bar. This removes tracengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> and ensures pure atmosphere.[1] -
Reaction: Pressurize to 60 psi (4 bar). Stir at room temperature (25°C) for 2 hours.
-
Workup: Vent the hydrogen carefully. Concentrate the solvent in vacuo.[1][2]
-
Analysis: Determine conversion via
NMR. Determine enantiomeric excess (ee) via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10).
References
-
Burk, M. J. (1991).[1][2] "
-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 113(22), 8528–8529.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993).[1][2] "Preparation and use of
-symmetric bis(phospholanes): production of amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 115(22), 10125–10138.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Sigma-Aldrich. (n.d.).[1][2] "Product Specification: (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane."
-
Strem Chemicals. (n.d.).[1][2] "Technical Note: 15-0101 (R,R)-Et-BPE."
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Gridnev, I. D., & Imamoto, T. (2004).[1][2] "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chirogenic Diphosphine Ligands." Accounts of Chemical Research, 37(9), 633–644.[1][2]
